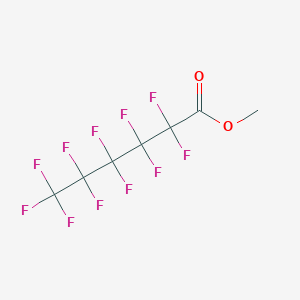

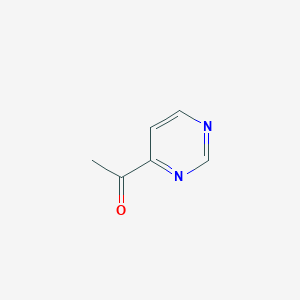

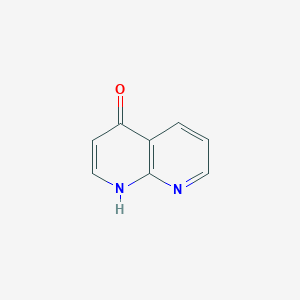

4-Oxo-4-(quinolin-8-ylamino)butanoic acid

Descripción general

Descripción

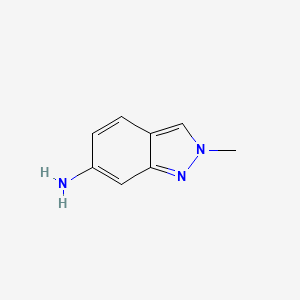

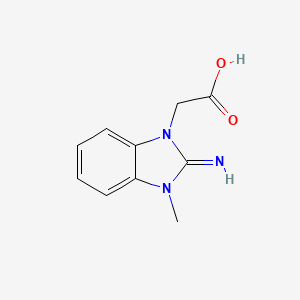

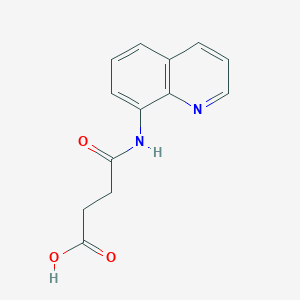

The compound of interest, 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, is closely related to the compounds discussed in the provided papers, which are derivatives of 4-oxo-4-(pyridin-ylamino)butanoic acid. These compounds are characterized by their molecular and crystal structures, which have been analyzed using single crystal X-ray diffraction studies. The structures feature various hydrogen bonding interactions that contribute to their supramolecular architecture, such as O-H...N and N-H...O bonds, as well as C-H...O interactions. These interactions lead to the formation of different dimensional arrangements, such as two-dimensional sheets and three-dimensional structures .

Synthesis Analysis

The synthesis of these compounds typically involves the formation of the amide bond between the pyridinylamine and succinic acid derivatives. While the specific synthesis of 4-Oxo-4-(quinolin-8-ylamino)butanoic acid is not detailed in the provided papers, the related compounds are synthesized through methods that may include solvent-assisted grinding followed by solvent evaporation techniques using solvents like ethanol . The synthesis process can sometimes result in the formation of polymorphic structures, which are different crystalline forms of the same compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bent side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment. The orientation of the carboxylic acid group and the amide linkage plays a crucial role in the formation of hydrogen bonding interactions that dictate the overall molecular conformation and the resulting crystal structure .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular and crystal structures. The strong hydrogen bonding interactions lead to the formation of stable crystal structures, which can exhibit polymorphism. The polymorphic forms can have different physical properties, such as melting points and solubility, which are important in the context of pharmaceutical applications . The Hirshfeld surface analysis conducted on these compounds provides insight into the intermolecular interactions present within the crystal lattice, which can further influence the compound's properties .

Aplicaciones Científicas De Investigación

1. Supramolecular Synthons and Crystal Structures

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a closely related compound to 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, demonstrates unique crystal structures featuring hetero synthon formations. These structures include one-dimensional helical columns and a distinct arrangement of hydrogen bonds, which have implications in crystallography and material sciences (PrakashShet et al., 2018).

2. Hydrogels Formation

A simple drug compound, 4-oxo-4-(2-pyridinylamino) butanoic acid, showcases the ability to form hydrogels under certain conditions. This characteristic is significant in drug delivery systems and biomedical applications, highlighting the potential of 4-Oxo-4-(quinolin-8-ylamino)butanoic acid in similar contexts (Wang et al., 2007).

3. Synthesis and Biological Evaluation

Derivatives of quinolinone, including those similar to 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This research opens avenues for developing potential anticancer drugs (Bakare, 2022).

4. Photophysical and Zinc-Binding Properties

Quinoline-derivatized fluoresceins, structurally related to 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, have been developed as sensors for Zn(II) ions. These compounds show significant fluorescence enhancements and selectivity, making them valuable in biological imaging and zinc ion detection (Nolan et al., 2005).

5. Optical Gating of Synthetic Ion Channels

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with a structural resemblance to 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, has been used to demonstrate the optical gating of synthetic ion channels. This application is critical in developing light-induced controlled release systems and sensory devices (Ali et al., 2012).

Safety And Hazards

The safety and hazards associated with “4-Oxo-4-(quinolin-8-ylamino)butanoic acid” are not well-documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Propiedades

IUPAC Name |

4-oxo-4-(quinolin-8-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-11(6-7-12(17)18)15-10-5-1-3-9-4-2-8-14-13(9)10/h1-5,8H,6-7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXREPGLYAITDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273691 | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(quinolin-8-ylamino)butanoic acid | |

CAS RN |

294197-02-7 | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294197-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.